4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

Medicinal chemistry Structure‑activity relationship Hydrogen‑bond capacity

This heterocyclic scaffold provides a strategic advantage for medicinal chemistry campaigns. The unique 4-amino group on the triazole ring offers a reactive handle for rapid library diversification via acylation or sulfonylation, compressing SAR cycles from weeks to days. The triazole-3-thiol tautomer serves as a sulfur-based zinc-binding group, validated in metalloproteinase chemotypes, making it ideal for screening against MMP, ADAM, and ADAMTS enzyme panels. Procuring this specific 4-amino derivative at verified purity ensures reliable hit-to-lead outcomes, avoiding the polarity and reactivity discrepancies of generic 4-aryl or 4-unsubstituted analogs.

Molecular Formula C11H12N6S
Molecular Weight 260.32g/mol
CAS No. 200275-59-8
Cat. No. B483461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
CAS200275-59-8
Molecular FormulaC11H12N6S
Molecular Weight260.32g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CC3=NNC(=S)N3N
InChIInChI=1S/C11H12N6S/c1-7-13-8-4-2-3-5-9(8)16(7)6-10-14-15-11(18)17(10)12/h2-5H,6,12H2,1H3,(H,15,18)
InChIKeyHDJURFWPZQJZGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑Amino‑5‑[(2‑methyl‑1H‑benzimidazol‑1‑yl)methyl]‑4H‑1,2,4‑triazole‑3‑thiol (CAS 200275‑59‑8): Procurement‑Grade Identity and Core Physicochemical Profile


4‑Amino‑5‑[(2‑methyl‑1H‑benzimidazol‑1‑yl)methyl]‑4H‑1,2,4‑triazole‑3‑thiol (CAS 200275‑59‑8) is a heterocyclic small molecule (MF C₁₁H₁₂N₆S, MW 260.32 g·mol⁻¹) that incorporates a 4‑amino‑1,2,4‑triazole‑3‑thiol core linked via a methylene bridge to a 2‑methyl‑1H‑benzimidazole moiety [1]. The compound is supplied as a research‑grade solid with documented purity specifications (≥95% by AKSci; NLT 97% by MolCore) and is classified as an irritant under standard hazard communication [2]. Computed descriptors (XLogP3‑AA = 1.0, tPSA = 74.6 Ų, HBD = 2, HBA = 4, rotatable bonds = 2) position it within drug‑like chemical space for hit‑to‑lead and probe‑compound campaigns [1].

Why 4‑Amino‑Substituted 1,2,4‑Triazole‑3‑thiol Derivatives Cannot Be Interchanged: The Case for 200275‑59‑8


The benzimidazole‑triazole‑thiol chemotype is represented in the literature by several sub‑series, including 4‑aryl, 4‑alkyl, and 4‑unsubstituted variants, each with distinct biological fingerprints [1][2]. In the 4‑aryl series of Ansari et al. (2011), the identity of the 4‑substituent on the triazole ring directly dictates the antimicrobial spectrum and MIC values; for example, the 4‑(4‑chlorophenyl) derivative in that study exhibited an MIC of 12.5 µg·mL⁻¹ against Staphylococcus aureus, while the 4‑(4‑nitrophenyl) analog reached 6.25 µg·mL⁻¹ against Escherichia coli—activity comparable to kanamycin in the same assay [1]. The target compound 200275‑59‑8 contains a 4‑amino group rather than a 4‑aryl or 4‑alkyl substituent. This free –NH₂ group fundamentally alters the hydrogen‑bond donor/acceptor landscape (HBD count becomes 2 vs. 1 for the des‑amino analogs) and introduces a chemically reactive handle for derivatization (Schiff base formation, acylation, sulfonylation) that is absent in 4‑aryl or 4‑H analogs [3]. Therefore, generic substitution with any other 4‑substituted triazole‑3‑thiol benzimidazole—even one with a shared benzimidazole‑triazole backbone—would forfeit both the unique reactivity and the distinct polarity/logD profile that procurement for medicinal‑chemistry campaigns or in‑house library construction demands [4].

Quantitative Differentiation of 4‑Amino‑5‑[(2‑methyl‑1H‑benzimidazol‑1‑yl)methyl]‑4H‑1,2,4‑triazole‑3‑thiol (200275‑59‑8) Against Closest Comparators


4‑NH₂ vs. 4‑Aryl Substituent: Hydrogen‑Bond Donor Count Defines a Distinct Pharmacophore Space

The target compound contains a free 4‑amino group (HBD count = 2), whereas the closest published biologically active analogs in the Ansari et al. 2011 series are 4‑aryl derivatives (HBD count = 0–1 depending on aryl substituent). This difference increases potential hydrogen‑bond contacts by at least one additional donor interaction per molecule [1][2]. In the 4‑aryl series, the most potent antimicrobial compound (4‑(4‑nitrophenyl) derivative) achieved an MIC of 6.25 µg·mL⁻¹ against E. coli, but its HBD count remains ≤1; the additional donor on 200275‑59‑8 is predicted to alter target engagement profiles in kinase or protease binding sites that require two donor interactions [1].

Medicinal chemistry Structure‑activity relationship Hydrogen‑bond capacity

Computed LogP Difference: 2‑Methyl Compound (200275‑59‑8) vs. Des‑Methyl Analog (CAS 791806‑33‑2)

The 2‑methylbenzimidazole substituent on 200275‑59‑8 yields a computed XLogP3‑AA of 1.0, whereas the corresponding des‑methyl analog (4‑amino‑5‑(1H‑benzimidazol‑1‑ylmethyl)‑4H‑1,2,4‑triazole‑3‑thiol) shows a lower LogP of 0.91 [1]. The 0.09 log unit increase conferred by the 2‑methyl group is modest but potentially significant in the context of parallel medicinal‑chemistry optimization, where even a 0.1–0.2 log shift can correlate with improvements in membrane permeability [1].

Physicochemical profiling LogP comparison Drug‑likeness

Purity Specification Premium: 97% (MolCore) vs. 95% (AKSci) Offers a Tangible Procurement Differentiator

Two independent supply‑chain sources provide verified purity specifications for 200275‑59‑8: MolCore guarantees NLT 97% purity, while AKSci supplies the compound at ≥95% . For the structurally analogous des‑methyl compound (CAS 791806‑33‑2), the listed specification is min. 95% . The 97% specification therefore represents a measurable quality increment of approximately +2% absolute purity over the nearest in‑class commercial analog, translating to a lower contaminant burden (≤3% vs. ≤5%) that can reduce off‑target noise in primary screening.

Chemical procurement Purity specification Quality assurance

Chemical Derivatization Handle: Free 4‑Amino Group Enables 2‑Step Conversion to Diverse 4‑Substituted Libraries

The 4‑amino group on 200275‑59‑8 serves as a primary amine handle that can undergo acylation, sulfonylation, reductive amination, or Buchwald–Hartwig arylation to generate 4‑substituted triazole‑3‑thiol libraries, without requiring additional protection/deprotection steps [1]. In contrast, the 4‑aryl analogs of Ansari et al. 2011 are pre‑substituted and cannot be further derivatized at the 4‑position without complete resynthesis. The 4‑unsubstituted triazole‑3‑thione tautomer lacks this handle entirely [2].

Synthetic chemistry Divergent library synthesis Building block utility

Bioisosteric Advantage: Triazole‑3‑thiol vs. Triazole‑3‑thione Tautomer as Zinc‑Binding Group

The 1,2,4‑triazole‑3‑thiol scaffold can exist in thiol‑thione tautomeric equilibrium. Evidence from ADAMTS‑5 inhibitor studies demonstrates that the thiol form acts as a competent zinc‑binding group (ZBG) in metalloproteinases, with in vitro IC₅₀ values in the low micromolar range for optimized derivatives [1]. The compound 200275‑59‑8, bearing the thiol form, is therefore mechanistically differentiated from triazole‑thione‑dominant analogs, which may lack the sulfur‑centered metal‑coordinating capacity. For comparison, triazole‑thione compounds in the Ansari 2011 series are predominantly represented in the thione tautomer and were not evaluated for metalloenzyme inhibition [2].

Medicinal chemistry Bioisosterism Metalloenzyme inhibition

Patent‑Protected Chemical Space: 200275‑59‑8 Falls Within Granted Composition‑of‑Matter Claims

The compound 200275‑59‑8 structurally falls within the generic Markush claims of WO/2001/72722 (JP2004‑500420), which specifically covers 4‑amino‑1,2,4‑triazole‑3‑thione derivatives bearing benzimidazole substituents for anti‑inflammatory, antimicrobial, and anticancer indications [1]. By contrast, many commercially available benzimidazole‑triazole analogs (e.g., the des‑methyl variant CAS 791806‑33‑2) are not explicitly enumerated in granted composition‑of‑matter patents, creating ambiguity in their freedom‑to‑operate status for commercial development. The explicit patent anchoring of 200275‑59‑8 provides legal clarity for organizations screening with the intent to prosecute lead optimization and eventual IP filings [1].

Intellectual property Patent landscape Freedom to operate

Procurement‑Validated Application Scenarios for 4‑Amino‑5‑[(2‑methyl‑1H‑benzimidazol‑1‑yl)methyl]‑4H‑1,2,4‑triazole‑3‑thiol (200275‑59‑8)


Divergent Library Synthesis: Single‑Precursor Access to 4‑Substituted Triazole‑3‑thiol SAR Panels

Organizations building focused kinase or protease inhibitor libraries can use the free 4‑amino group of 200275‑59‑8 as a universal derivatization point [1]. A single batch (97% purity grade) can be diversified via acylation, sulfonylation, or Buchwald–Hartwig arylation into a panel of 10–50 analogs in one synthetic step per analog, compared with 5–6 de novo steps required for each 4‑aryl analog in the Ansari 2011 series [2]. This compresses the SAR cycle from weeks to days and reduces intermediate inventory costs.

Metalloenzyme Inhibitor Screening: Thiol‑Based Zinc‑Binding Group Probe

The triazole‑3‑thiol tautomer of 200275‑59‑8 provides a sulfur‑based zinc‑binding group validated in the ADAMTS‑5 inhibitor chemotype [1]. Screening this compound against metalloproteinase panels (MMP, ADAM, ADAMTS families) can identify initial hits that triazole‑thione‑dominant analogs are unlikely to generate. Procurement at 97% purity minimizes metal‑chelating impurities that could confound metalloenzyme assay readouts [2].

Patent‑Guided Hit‑to‑Lead Expansion with Freedom‑to‑Operate Clarity

For biotech and pharmaceutical teams requiring clear IP positioning, 200275‑59‑8 is explicitly anchored within granted composition‑of‑matter claims (WO/2001/72722) covering anti‑inflammatory and anticancer indications [1]. This provides a legally defined starting point for lead optimization, in contrast to unpatented academic analogs (e.g., the Ansari 2011 4‑aryl series) whose commercial development path is legally ambiguous [1][2].

Physicochemical Benchmarking: Controlled LogP Increment Over the Des‑Methyl Analog

Teams comparing the 2‑methyl compound (LogP = 1.0) against the des‑methyl analog (LogP = 0.91) can use the +0.09 log unit difference to test lipophilicity‑dependent permeability or metabolic stability hypotheses in matched molecular pair analyses [1][2]. Procuring both compounds from verified suppliers enables rigorous paired comparisons without confounding synthetic variability.

Quote Request

Request a Quote for 4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.